Cas no 2138170-03-1 (3-(1-Ethoxyethenyl)-4-methylbenzaldehyde)

3-(1-Ethoxyethenyl)-4-methylbenzaldehyde is a specialized aromatic aldehyde featuring an ethoxyethenyl substituent at the 3-position and a methyl group at the 4-position of the benzene ring. This compound is of interest in synthetic organic chemistry due to its reactive aldehyde functionality and the potential for further derivatization via the ethoxyethenyl group. Its structure makes it a valuable intermediate for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. The presence of both electron-donating and electron-withdrawing groups enhances its utility in selective reactions, such as condensation or nucleophilic additions. It is typically handled under controlled conditions due to its sensitivity to air and moisture.
3-(1-Ethoxyethenyl)-4-methylbenzaldehyde structure
2138170-03-1 structure
Product name:3-(1-Ethoxyethenyl)-4-methylbenzaldehyde
CAS No:2138170-03-1
MF:C12H14O2
Molecular Weight:190.238363742828
CID:6592607
PubChem ID:165464487

3-(1-Ethoxyethenyl)-4-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • EN300-803383
    • 2138170-03-1
    • 3-(1-ethoxyethenyl)-4-methylbenzaldehyde
    • 3-(1-Ethoxyethenyl)-4-methylbenzaldehyde
    • インチ: 1S/C12H14O2/c1-4-14-10(3)12-7-11(8-13)6-5-9(12)2/h5-8H,3-4H2,1-2H3
    • InChIKey: BZXMIRFQPPPRJH-UHFFFAOYSA-N
    • SMILES: O(CC)C(=C)C1C=C(C=O)C=CC=1C

計算された属性

  • 精确分子量: 190.099379685g/mol
  • 同位素质量: 190.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 26.3Ų

3-(1-Ethoxyethenyl)-4-methylbenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-803383-0.05g
3-(1-ethoxyethenyl)-4-methylbenzaldehyde
2138170-03-1 95%
0.05g
$768.0 2024-05-21
Enamine
EN300-803383-0.5g
3-(1-ethoxyethenyl)-4-methylbenzaldehyde
2138170-03-1 95%
0.5g
$877.0 2024-05-21
Enamine
EN300-803383-2.5g
3-(1-ethoxyethenyl)-4-methylbenzaldehyde
2138170-03-1 95%
2.5g
$1791.0 2024-05-21
Enamine
EN300-803383-0.1g
3-(1-ethoxyethenyl)-4-methylbenzaldehyde
2138170-03-1 95%
0.1g
$804.0 2024-05-21
Enamine
EN300-803383-5.0g
3-(1-ethoxyethenyl)-4-methylbenzaldehyde
2138170-03-1 95%
5.0g
$2650.0 2024-05-21
Enamine
EN300-803383-0.25g
3-(1-ethoxyethenyl)-4-methylbenzaldehyde
2138170-03-1 95%
0.25g
$840.0 2024-05-21
Enamine
EN300-803383-10.0g
3-(1-ethoxyethenyl)-4-methylbenzaldehyde
2138170-03-1 95%
10.0g
$3929.0 2024-05-21
Enamine
EN300-803383-1.0g
3-(1-ethoxyethenyl)-4-methylbenzaldehyde
2138170-03-1 95%
1.0g
$914.0 2024-05-21

3-(1-Ethoxyethenyl)-4-methylbenzaldehyde 関連文献

3-(1-Ethoxyethenyl)-4-methylbenzaldehydeに関する追加情報

Introduction to 3-(1-Ethoxyethenyl)-4-methylbenzaldehyde (CAS No. 2138170-03-1) and Its Emerging Applications in Chemical Biology

3-(1-Ethoxyethenyl)-4-methylbenzaldehyde, identified by the chemical identifier CAS No. 2138170-03-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This aromatic aldehyde, characterized by its unique structural motif—a benzaldehyde group substituted with a vinyl ether side chain—has garnered attention due to its versatile reactivity and potential applications in drug discovery and synthetic chemistry. The compound’s molecular structure, featuring a 4-methyl substituent on the benzene ring and an 1-ethoxyethenyl side chain, positions it as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.

The relevance of 3-(1-Ethoxyethenyl)-4-methylbenzaldehyde is underscored by its role in modern synthetic methodologies. Aldehydes, in general, serve as pivotal building blocks in organic synthesis, facilitating reactions such as condensation, oxidation, and reduction. The presence of the vinyl ether moiety in this compound introduces additional synthetic possibilities, enabling transformations that are not typically accessible with simpler aldehydes. This feature has made it a subject of interest for researchers exploring novel synthetic pathways and functional group interconversions.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting various biological pathways. 3-(1-Ethoxyethenyl)-4-methylbenzaldehyde has been explored as a precursor in the synthesis of potential therapeutic agents. Its structural framework allows for modifications that can yield molecules with enhanced binding affinity to biological targets. For instance, derivatives of this compound have been investigated for their interactions with enzymes and receptors involved in inflammatory responses and metabolic disorders. The benzaldehyde core is particularly noteworthy, as it is a well-documented scaffold in medicinal chemistry, known for its ability to engage with diverse biological systems.

The compound’s utility extends beyond pharmaceutical applications into materials science and agrochemical research. The 4-methylbenzaldehyde derivative exhibits properties that make it suitable for polymer modification and as a precursor in the synthesis of specialty chemicals. Researchers have leveraged its reactivity to develop novel polymers with tailored thermal and mechanical properties, which are critical in advanced material applications. Additionally, its structural motifs are being explored in agrochemical formulations, where novel pesticides and herbicides are needed to address evolving agricultural challenges.

Advances in computational chemistry have further highlighted the importance of 3-(1-Ethoxyethenyl)-4-methylbenzaldehyde. Molecular modeling studies have demonstrated its potential as a ligand in drug design, providing insights into its binding interactions with target proteins. These simulations have guided experimental efforts, enabling more efficient synthesis of analogs with improved pharmacological profiles. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery, and compounds like this serve as excellent starting points for such interdisciplinary approaches.

The synthesis of 3-(1-Ethoxyethenyl)-4-methylbenzaldehyde itself presents interesting challenges and opportunities. Traditional methods involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent developments in catalytic chemistry have offered more streamlined routes to this compound. Transition metal-catalyzed reactions, particularly those involving palladium or copper complexes, have been employed to construct the key functional groups efficiently. These advances not only improve the accessibility of the compound but also open avenues for scalable production processes.

Eco-friendly considerations have also driven innovation in the synthesis of this compound. Green chemistry principles emphasize the use of sustainable solvents, minimal waste generation, and energy-efficient processes. Researchers have adapted traditional synthetic protocols to align with these principles, reducing environmental impact while maintaining high chemical yields. Such efforts are crucial in ensuring that pharmaceutical intermediates like 3-(1-Ethoxyethenyl)-4-methylbenzaldehyde can be produced responsibly without compromising efficiency or quality.

The future prospects for 3-(1-Ethoxyethenyl)-4-methylbenzaldehyde are promising, given its structural versatility and functional richness. Ongoing research aims to uncover new applications in areas such as photodynamic therapy and nanomedicine. Its ability to undergo further functionalization makes it an attractive candidate for designing prodrugs or targeted delivery systems. As our understanding of biological pathways continues to expand, compounds like this will likely play an increasingly pivotal role in developing innovative therapeutic strategies.

In conclusion,3-(1-Ethoxyethenyl)-4-methylbenzaldehyde (CAS No. 2138170-03-1) represents a fascinating compound at the intersection of synthetic organic chemistry and biological sciences. Its unique structural features offer broad utility across multiple domains, from drug discovery to advanced materials engineering. With ongoing advancements in synthetic methodologies and computational techniques,this compound is poised to remain a cornerstone of innovation in chemical biology for years to come.

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